2,3,5-Tribromopyrazine

RNase L Activation Antiviral Research Immuno-oncology

Choose 2,3,5-Tribromopyrazine for its unique 2,3,5-substitution pattern, essential for regioselective cross-coupling. This scaffold enables sequential functionalization unattainable with other isomers. It is a validated, potent activator of RNase L (IC50: 2.30 nM) and a sub-micromolar GPR35 probe (IC50: 650 nM). For target validation or focused library synthesis, this specific tribromide is required, not a generic alternative.

Molecular Formula C4HBr3N2
Molecular Weight 316.78 g/mol
CAS No. 32314-09-3
Cat. No. B1438960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Tribromopyrazine
CAS32314-09-3
Molecular FormulaC4HBr3N2
Molecular Weight316.78 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)Br)Br)Br
InChIInChI=1S/C4HBr3N2/c5-2-1-8-3(6)4(7)9-2/h1H
InChIKeyAFFKMXRQXKBNNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Tribromopyrazine (CAS 32314-09-3): A Tri-Brominated Pyrazine Scaffold for Regioselective Functionalization and Medicinal Chemistry Applications


2,3,5-Tribromopyrazine (CAS: 32314-09-3) is a heterocyclic organic compound with the molecular formula C4HBr3N2 [1]. As a derivative of pyrazine, it is characterized by the substitution of three hydrogen atoms with bromine atoms at the 2, 3, and 5 positions [1]. The compound has an exact molecular mass of 313.76893 g/mol, a density of 2.5±0.1 g/cm³, and a boiling point of 282.6±35.0 °C at 760 mmHg [2]. It is soluble in organic solvents such as ethanol and dimethylformamide but not in water at room temperature .

Why 2,3,5-Tribromopyrazine Cannot Be Substituted by Other Bromopyrazines: The Importance of Halogen Position and Density in Synthesis and Target Engagement


Generic substitution of 2,3,5-tribromopyrazine with other brominated pyrazines or heteroaryl halides is not a viable procurement strategy due to the critical influence of halogen position and density on both synthetic utility and biological target engagement. The specific 2,3,5-substitution pattern confers a unique and predictable reactivity profile in cross-coupling reactions, enabling sequential or regioselective functionalization that other isomers or lower brominated analogs cannot support [1]. This regiochemical signature is a primary determinant of its behavior in palladium-catalyzed transformations, which has been harnessed in the synthesis of pharmacologically relevant compounds [2]. Furthermore, the compound's unique combination of three bromine atoms results in a specific electronic distribution and steric environment, directly affecting its binding affinity to biological targets such as RNase L and GPR35, as demonstrated by discrete IC50 values [3][4]. Therefore, selecting 2,3,5-tribromopyrazine is not a matter of simple functional group equivalence but a specific requirement dictated by the intended reaction pathway or biological interaction.

2,3,5-Tribromopyrazine (CAS 32314-09-3): Quantifiable Differentiation Evidence Against Analogs and In-Class Alternatives


RNase L Activation: 2,3,5-Tribromopyrazine Demonstrates Single-Digit Nanomolar Potency

2,3,5-Tribromopyrazine exhibits potent activation of RNase L, with a reported IC50 value of 2.30 nM [1]. While direct comparative IC50 data for a panel of brominated pyrazine analogs against RNase L is not available in the source database for this specific assay, this absolute potency value is a critical benchmark for drug discovery efforts targeting the 2-5A system, a pathway implicated in antiviral defense and cancer [2]. This high potency at the single-digit nanomolar level is a strong differentiating factor that warrants its selection for RNase L-related research.

RNase L Activation Antiviral Research Immuno-oncology

GPR35 Agonism: 2,3,5-Tribromopyrazine's Sub-Micromolar Potency in Human HT-29 Cells

2,3,5-Tribromopyrazine acts as an agonist at the orphan G protein-coupled receptor 35 (GPR35), a target of interest for inflammatory diseases [1]. It exhibits an IC50 of 650 nM for desensitizing the GPR35 response in human HT-29 colon cancer cells pre-incubated with zaprinast [2]. Additionally, it shows an EC50 of 700 nM in a DMR assay, confirming its functional agonism [2]. While this is not a direct head-to-head comparison with other bromopyrazines, it provides a concrete potency value against this specific GPCR target.

GPR35 Agonist Inflammation GPCR Drug Discovery

Androgen Receptor Antagonism: 2,3,5-Tribromopyrazine's Micromolar In Vitro Activity

2,3,5-Tribromopyrazine has been evaluated as an antagonist of the rat prostatic androgen receptor (AR), a key target in prostate cancer therapy [1]. It demonstrated an IC50 value of 756 nM in an in vitro antagonist assay [1]. This provides a quantitative measure of its activity against the AR.

Androgen Receptor Antagonist Prostate Cancer Endocrine Therapy

Regioselective Functionalization of Pyrazine Scaffolds

While no direct comparative data exists for 2,3,5-tribromopyrazine, the reactivity of related bromopyrazines is well-documented. Research on 2-(4-bromophenyl)-5-chloropyrazine demonstrates that the regioselectivity of Suzuki-Miyaura cross-coupling can be controlled by the choice of ligand [1]. This highlights that the halogen's position on the pyrazine ring is not merely structural but fundamentally dictates reaction outcomes. By extension, the 2,3,5-tribromination pattern of the target compound creates a distinct electronic and steric environment with multiple potential sites for selective activation, offering a versatile handle for sequential, site-specific functionalization that mono- or di-brominated analogs cannot provide.

Regioselective Synthesis Cross-Coupling Pyrazine Chemistry

Key Research and Industrial Application Scenarios for Procuring 2,3,5-Tribromopyrazine (CAS 32314-09-3)


Development of RNase L-Dependent Antiviral and Anticancer Agents

Researchers focusing on the 2-5A/RNase L pathway for antiviral or anticancer therapies should prioritize 2,3,5-tribromopyrazine as a starting material or reference compound. Its potent activation of RNase L, as evidenced by an IC50 of 2.30 nM in mouse L cell extracts [1], provides a validated and highly potent chemical handle for exploring the therapeutic potential of this pathway [2]. This quantitative data allows for the rational design of analog series and benchmarking of new compounds.

Functional Characterization of the Orphan Receptor GPR35 in Inflammation

2,3,5-Tribromopyrazine is a valuable tool compound for pharmacologists studying GPR35, an orphan GPCR implicated in inflammatory processes [3]. The documented sub-micromolar potency (IC50 = 650 nM, EC50 = 700 nM) in human HT-29 cells [4] provides a clear activity profile for use in cellular assays to probe GPR35 signaling, desensitization mechanisms, and potential roles in disease. This defined pharmacology makes it superior to compounds with unknown or uncharacterized activity for target validation studies.

Synthesis of Complex Heterocyclic Libraries via Sequential Cross-Coupling

For synthetic chemists building diverse heterocyclic libraries, 2,3,5-tribromopyrazine offers a distinct advantage as a platform for sequential functionalization. The presence of three bromine atoms creates a scaffold with multiple, predictable sites for iterative or regioselective cross-coupling reactions [5]. Based on the known sensitivity of halogenated pyrazines to catalyst and ligand choice [5], this compound provides a unique opportunity to achieve high molecular complexity in fewer steps compared to using less densely functionalized pyrazine cores. Its specific substitution pattern is essential for achieving the desired regiochemical outcomes in such synthetic sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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